molecular formula C11H11BrN2O2S2 B7583186 5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide

5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide

Cat. No. B7583186
M. Wt: 347.3 g/mol
InChI Key: PWBHJMCSQPCVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide involves the inhibition of the target enzyme through the formation of a covalent bond with the active site of the enzyme. This leads to the disruption of the enzyme's function and ultimately results in the inhibition of the disease pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide exhibits potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of intraocular pressure. This makes it a potential candidate for the treatment of glaucoma. It has also been found to exhibit inhibitory activity against aldose reductase, which is involved in the pathogenesis of diabetic complications. Thus, it has the potential to be used in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide is its potent inhibitory activity against various enzymes. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide. One of the potential areas of research is the development of new analogs with improved solubility and potency. Another area of research is the investigation of its potential therapeutic applications in other diseases such as cancer. Additionally, the elucidation of its mechanism of action at the molecular level can provide valuable insights into the design of more potent inhibitors.

Synthesis Methods

The synthesis of 5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide involves the reaction of 5-bromo-2-methylthiophene-3-sulfonyl chloride with 2-methylpyridine-3-amine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase and aldose reductase. These enzymes are known to play a crucial role in the pathogenesis of various diseases such as glaucoma, diabetes, and cancer.

properties

IUPAC Name

5-bromo-2-methyl-N-(2-methylpyridin-3-yl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S2/c1-7-9(4-3-5-13-7)14-18(15,16)10-6-11(12)17-8(10)2/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBHJMCSQPCVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NS(=O)(=O)C2=C(SC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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